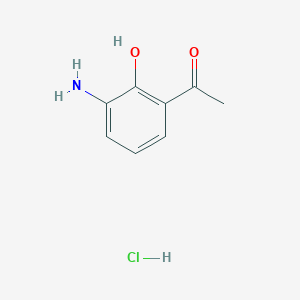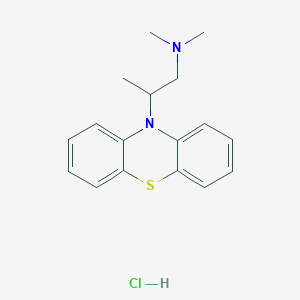
Isopromethazine hydrochloride
Übersicht
Beschreibung
Isopromethazine is an antihistamine and anticholinergic of the phenothiazine chemical class . It is structurally analogous to promethazine .
Synthesis Analysis
Isopromethazine hydrochloride was synthesized in gram quantities using a method that ensures that the isopromethazine is not contaminated with promethazine hydrochloride . The synthesis involved the use of lithium aluminum hydride in dry tetrahydrofuran .Molecular Structure Analysis
The molecular formula of Isopromethazine hydrochloride is C17H21ClN2S . The average mass is 320.880 Da and the monoisotopic mass is 320.111389 Da .Wissenschaftliche Forschungsanwendungen
1. Use in Brain Tumor Treatment
Isopromethazine hydrochloride has been explored in the treatment of primary or metastatic brain tumors. In a study, patients were treated with n-isopropyl-α-(2-methylhydrazine)-p-toluamide hydrochloride for 30 consecutive days. This treatment showed a definite clinical response in a significant number of patients, indicating potential effectiveness against brain tumors (Kumar et al., 1974).
2. Involvement in Transdermal Drug Delivery
Research has also focused on the development of transdermal films based on hydroxypropylmethylcellulose for the improved transdermal permeation of chlorpromazine hydrochloride, an antipsychotic drug. This indicates a role for isopromethazine hydrochloride in enhancing the efficacy of transdermal drug delivery systems (Luppi et al., 2010).
3. Synergistic Effects with Other Compounds
There's evidence of synergistic effects when isopromethazine hydrochloride is combined with other compounds. A study on the micellization behavior of chlorpromazine hydrochloride with Pluronic F-127 showed favorable mixing and synergistic interactions in mixed states, which could be beneficial for various pharmaceutical applications (Azum et al., 2018).
4. Role in Chemiluminescence Methods
Isopromethazine hydrochloride has been used in chemiluminescence methods for drug determination. A study proposed a new chemiluminescence method for the determination of chlorpromazine hydrochloride, a psychiatric medication, highlighting its potential as a useful reagent in analytical chemistry (Huang & Chen, 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
Isopromethazine hydrochloride is an antihistamine and anticholinergic of the phenothiazine chemical class . It is structurally analogous to promethazine . The primary targets of Isopromethazine hydrochloride are histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . These receptors play a crucial role in allergic reactions, pain, sedation, nausea, and vomiting .
Mode of Action
Isopromethazine hydrochloride acts as an antagonist to its primary targets . The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
It is known that the drug’s antagonistic action on various receptors leads to a decrease in the activity of these receptors, thereby alleviating symptoms such as allergic reactions, nausea, and vomiting .
Pharmacokinetics
Like other drugs of the phenothiazine class, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Isopromethazine hydrochloride’s action primarily involve the reduction of activity in the targeted receptors. This results in a decrease in symptoms associated with conditions such as allergies, motion sickness, and insomnia .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of Isopromethazine hydrochloride. Factors such as age, strain, species variation, pregnancy, physical state and chemical properties of the toxicant, and environmental factors can greatly influence the toxicity of a specific compound . .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCHQYUHLQSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971030 | |
| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5568-90-1 | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5568-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopromethazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005568901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROMETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNR56923ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing Isopromethazine Hydrochloride without Promethazine Hydrochloride contamination?
A1: While the provided research doesn't explicitly state the reason, achieving high purity is crucial in chemical synthesis, especially for substances intended for pharmaceutical applications. Contamination from similar compounds, like Promethazine Hydrochloride in this case, could alter the desired pharmacological effects and lead to inaccurate results in research or potentially adverse effects in a clinical setting. The development of a synthesis method that specifically addresses this contamination issue suggests its importance for further study and potential applications of Isopromethazine Hydrochloride [, ].
Q2: What can you tell us about the synthesis method for Isopromethazine Hydrochloride described in the research?
A2: Unfortunately, while both research papers mention the synthesis method [, ], the specific details of the procedure are not provided in the abstracts. To gain a comprehensive understanding of the synthesis steps and conditions, access to the full research articles would be required.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




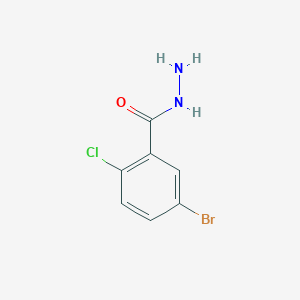


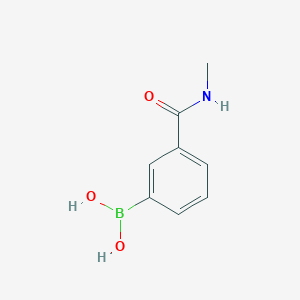

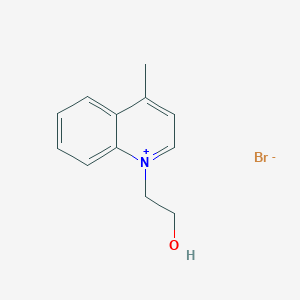

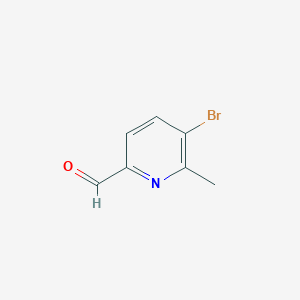


![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
